3-Ethyl-4-octanone
Overview
Description
3-Ethyl-4-octanone is an organic compound with the molecular formula C10H20O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyl-4-octanone can be synthesized through several methods, including:
Aldol Condensation: This involves the reaction of 3-ethyl-4-octanal with a suitable base, followed by dehydration to form the ketone.
Oxidation of Alcohols: The oxidation of 3-ethyl-4-octanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield this compound.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic processes involving the dehydrogenation of secondary alcohols or the selective oxidation of hydrocarbons.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to 3-ethyl-4-octanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Grignard reagents, hydrazine (NH2NH2).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various ketone derivatives.
Scientific Research Applications
3-Ethyl-4-octanone has several applications in scientific research:
Chemistry: It is used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving ketones.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethyl-4-octanone involves its interaction with various molecular targets:
Carbonyl Group Reactivity: The carbonyl group can undergo nucleophilic addition, forming intermediates that participate in further reactions.
Enzyme Interactions: In biological systems, enzymes such as ketoreductases can catalyze the reduction of this compound to its corresponding alcohol.
Comparison with Similar Compounds
4-Octanone: Similar in structure but lacks the ethyl group at the third position.
3-Methyl-4-octanone: Similar but with a methyl group instead of an ethyl group.
2-Ethyl-4-octanone: Similar but with the ethyl group at the second position.
Uniqueness: 3-Ethyl-4-octanone is unique due to the specific positioning of the ethyl group, which influences its reactivity and physical properties. This distinct structure makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
3-ethyloctan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-4-7-8-10(11)9(5-2)6-3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQNUWMKJWNUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173486 | |
Record name | 3-Ethyl-4-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-29-4 | |
Record name | 3-Ethyl-4-octanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethyl-4-octanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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